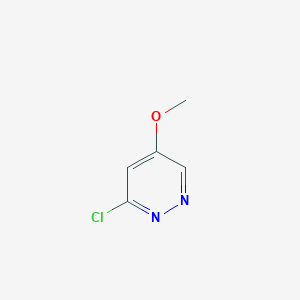

3-Chloro-5-methoxypyridazine

説明

Overview of Pyridazine (B1198779) Core Structures in Contemporary Chemical Synthesis

The pyridazine ring is a versatile scaffold in modern organic synthesis. nih.govslideshare.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. liberty.edu The presence of two adjacent nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, including a high dipole moment and the ability to act as a hydrogen bond acceptor. nih.gov These characteristics are crucial for molecular recognition and influencing the pharmacokinetic profiles of drug candidates. nih.gov

Recent advances in synthetic methodologies, such as cycloaddition reactions and transition metal-catalyzed cross-couplings, have expanded the accessibility and diversity of substituted pyridazines. researchgate.net This has further cemented the role of the pyridazine core as a privileged structure in the design of novel bioactive molecules. nih.gov

Significance of Halogen and Methoxy (B1213986) Substituents in Heterocyclic Chemistry

The introduction of halogen and methoxy groups onto heterocyclic rings profoundly influences their electronic properties and reactivity. Halogens, such as chlorine, are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. lasalle.edu However, they can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. nih.gov This dual electronic nature makes halogens valuable for modulating the reactivity of the heterocyclic core. nih.gov

Conversely, the methoxy group (-OCH3) is a powerful electron-donating group through resonance, which activates the ring towards electrophilic attack. lasalle.edu The interplay between the inductive effect of the oxygen atom and the resonance donation of its lone pair electrons significantly alters the electron distribution within the ring system. rsc.org The strategic placement of these substituents allows for fine-tuning of the molecule's chemical and biological properties.

Positioning of 3-Chloro-5-methoxypyridazine within Pyridazine Derivatives Research

This compound is a specific pyridazine derivative that is gaining traction in chemical research. Its substitution pattern, with a chlorine atom at the 3-position and a methoxy group at the 5-position, creates a unique electronic environment within the pyridazine ring.

The properties of chloromethoxypyridazines are highly dependent on the substitution pattern. For instance, 3-chloro-6-methoxypyridazine (B157567), an isomer of the title compound, is expected to exhibit different reactivity due to the proximity of the electron-donating methoxy group to the nitrogen atoms and the chlorine atom. This can influence the electron density at different positions of the ring and affect its susceptibility to nucleophilic or electrophilic attack. The specific arrangement of substituents in this compound dictates its unique chemical behavior and potential for further functionalization.

A comparison with the analogous pyridine (B92270) derivative, 3-chloro-5-methoxypyridine, highlights the impact of the second nitrogen atom in the pyridazine ring. The additional nitrogen atom in this compound generally increases the ring's electron deficiency, making it more susceptible to nucleophilic aromatic substitution compared to its pyridine counterpart. This difference in reactivity is a key consideration for synthetic chemists when designing reaction pathways.

Interactive Data Table of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C5H5ClN2O | 144.56 |

| 3-chloro-6-methoxypyridazine | C5H5ClN2O | 144.56 |

| 4-chloro-3-methoxypyridine | C6H6ClNO | 143.57 |

| 3-chloro-5-methoxypyridine | C6H6ClNO | 143.57 |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGRINRFBNCHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450350 | |

| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123696-02-6 | |

| Record name | 3-Chloro-5-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123696-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Chloro 5 Methoxypyridazine

Established Synthetic Routes to the 3-Chloro-5-methoxypyridazine Core

Traditional synthesis of the this compound core often relies on a foundational approach involving the construction and subsequent functionalization of the pyridazine (B1198779) ring. These methods are well-documented and utilize readily available starting materials.

A primary and commercially available precursor for the synthesis of many chlorinated pyridazines is 3,6-Dichloropyridazine (B152260) . chemicalbook.comsigmaaldrich.com This intermediate is typically synthesized from Maleic hydrazide (also known as 3,6-dihydroxypyridazine or 3,6-pyridazinedione) through a reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.com The reaction effectively replaces the hydroxyl groups of the tautomeric pyridazinedione form with chlorine atoms. google.com

Another key precursor strategy involves the synthesis of pyridazinone derivatives. For instance, γ-keto acids can be cyclized with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 4,5-dihydropyridazinones. nih.govscispace.comkoreascience.kr These can then be dehydrogenated, often using bromine in acetic acid, to yield the aromatic 3(2H)-pyridazinone ring. nih.govscispace.com This pyridazinone core can then be subjected to chlorination to install the required chloro group. For example, 6-substituted-3(2H)-pyridazinones can be converted to their 3-chloro derivatives using agents like phosphorus oxychloride. arabjchem.org

The synthesis of 5-methoxy-3(2H)-pyridazinone is another viable pathway. This precursor can be prepared and subsequently chlorinated at the 3-position to yield the target compound.

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Maleic hydrazide | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine | google.com |

| γ-Keto acid (e.g., 4-oxobutanoic acid derivative) | Hydrazine hydrate | 4,5-Dihydro-3(2H)-pyridazinone | nih.govscispace.com |

| 4,5-Dihydro-3(2H)-pyridazinone | Bromine, Acetic Acid | 3(2H)-Pyridazinone | nih.govscispace.com |

| 6-substituted-3(2H)-pyridazinone | Phosphorus oxychloride (POCl₃) | 3-Chloro-6-substituted-pyridazine | arabjchem.org |

The most direct route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridazine. Starting with 3,6-Dichloropyridazine , one of the chlorine atoms can be selectively replaced by a methoxy (B1213986) group. This is typically achieved by reacting 3,6-Dichloropyridazine with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dioxane. nih.gov The regioselectivity of this reaction is critical, as it can potentially yield a mixture of this compound and 3-chloro-6-methoxypyridazine (B157567). Reaction conditions such as temperature and solvent can be optimized to favor the formation of the desired 5-methoxy isomer.

An alternative pathway involves the reaction of 3-amino-6-chloropyridazine, which can be synthesized from 3,6-dichloropyridazine and ammonia. google.com The amino group can then be transformed, although the direct methoxylation of the dichlorinated precursor is generally more straightforward.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For pyridazine derivatives, this includes the application of catalysis and the development of highly regioselective reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic rings, including pyridazines. rsc.org Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds on the pyridazine core. researchgate.net For example, a halogenated pyridazine can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce a wide variety of substituents. researchgate.net

Copper-catalyzed reactions have also been employed for pyridazine synthesis, such as in the cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org More advanced strategies also include C-H activation, where a C-H bond on the pyridazine ring is directly functionalized, avoiding the need for pre-halogenation and thus improving atom economy. nih.gov Palladium(II) catalysis has been shown to achieve regioselective C-H arylation of pyridazine systems. nih.gov

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | C-C bond formation (Arylation) | researchgate.net |

| Heck Coupling | Palladium catalyst | C-C bond formation (Alkenylation) | researchgate.net |

| C-H Arylation | Palladium(II) acetate | Direct C-H functionalization | nih.gov |

| Cyclization | Copper(II) catalyst | Synthesis of pyridazine core | organic-chemistry.org |

Achieving high regioselectivity is paramount in the synthesis of polysubstituted heterocycles like this compound. In the reaction of 3,6-Dichloropyridazine with sodium methoxide, the positions C3/C6 are electronically different from C4/C5, ensuring chemoselectivity. Regioselectivity between the C3 and C6 positions is influenced by subtle electronic and steric factors, which can be controlled by reaction conditions.

More sophisticated methods for regioselective pyridazine synthesis include cycloaddition reactions. The inverse-electron-demand Diels-Alder reaction between tetrazines and electron-rich dienophiles (like silyl (B83357) enol ethers or alkynyl sulfides) provides a highly controlled route to functionalized pyridazines. organic-chemistry.orgrsc.orgrsc.org This approach allows for the predictable placement of substituents on the resulting pyridazine ring based on the substitution pattern of the starting tetrazine and dienophile. rsc.orgrsc.org This method offers a powerful alternative to classical condensation reactions, often providing access to substitution patterns that are difficult to achieve otherwise.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. In the context of pyridazine synthesis, several strategies have been explored to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

One key approach is the use of microwave irradiation as an alternative energy source. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of various pyridine (B92270) and pyridazine derivatives. nih.govacs.org

Sustainable Reagents and Solvent Systems

The pursuit of sustainability in chemical synthesis necessitates the careful selection of reagents and solvents to minimize environmental impact. Traditional syntheses of pyridazine derivatives often rely on hazardous reagents and volatile organic solvents. A greener approach to this compound would logically start from readily available precursors and employ safer alternatives.

A plausible and common route to substituted pyridazines begins with maleic anhydride (B1165640), which reacts with a hydrazine source to form maleic hydrazide (3,6-dihydroxypyridazine). wikipedia.orggoogle.comacs.org This intermediate can then be chlorinated to yield 3,6-dichloropyridazine. jofamericanscience.orggoogle.com The final step involves a regioselective nucleophilic substitution of one chlorine atom with a methoxy group using sodium methoxide.

Sustainable Reagent Considerations:

The chlorination of 3,6-dihydroxypyridazine traditionally uses aggressive chlorinating agents like phosphorus oxychloride (POCl₃). google.com While effective, POCl₃ generates significant phosphorus-containing waste. Green chemistry encourages the exploration of alternative chlorinating agents that are less hazardous and produce more benign byproducts.

For the methoxylation step, sodium methoxide is the standard reagent. To improve sustainability, it can be prepared in-situ or used in a catalytic system if possible, although its stoichiometric use is common. The choice of solvent is critical. While traditional syntheses may use chlorinated solvents like chloroform (B151607) or aprotic polar solvents like Dimethylformamide (DMF), greener alternatives are preferred. google.com

The following table compares potential solvent systems for the nucleophilic substitution step based on green chemistry principles.

Interactive Table: Comparison of Solvent Systems for Methoxylation

| Solvent | Class | Green Chemistry Considerations | Potential Issues |

|---|---|---|---|

| Methanol | Alcohol | Can act as both solvent and reagent source (with sodium); biodegradable. | Flammable; potential for side reactions (dimethoxylation). |

| 2-Methyl-THF | Ether | Derived from renewable resources; lower toxicity than THF. | Higher cost; may require higher reaction temperatures. |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low peroxide formation, easily recyclable. | Higher cost compared to traditional solvents. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High boiling point, effective for nucleophilic substitutions. | Difficult to remove from product; can decompose at high temperatures. |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.net Maximizing atom economy inherently minimizes waste.

Let's analyze the proposed three-step synthesis of this compound:

Maleic Anhydride + Hydrazine → 3,6-Dihydroxypyridazine + Water

C₄H₂O₃ + N₂H₄ → C₄H₄N₂O₂ + H₂O

This condensation reaction has a high atom economy, with only a molecule of water lost.

3,6-Dihydroxypyridazine + 2 POCl₃ → 3,6-Dichloropyridazine + 2 HCl + P₂O₅ (simplified)

This step has poor atom economy. The significant mass of the chlorinating agent and the formation of byproducts like HCl and phosphorus waste streams dramatically lower the efficiency. researchgate.netmdpi.com

3,6-Dichloropyridazine + NaOCH₃ → this compound + NaCl

This substitution reaction is highly efficient in terms of atom economy, with sodium chloride being the only byproduct.

Scale-Up Considerations for Industrial and Pharmaceutical Applications

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. numberanalytics.comacsgcipr.org The pyridazine structure is a common pharmacophore, making the scale-up of intermediates like this compound relevant for the pharmaceutical industry. wikipedia.org

Key Scale-Up Challenges:

Thermal Management: The reaction of hydrazine with maleic anhydride and the subsequent chlorination are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. Jacketed reactors with precise temperature control are essential.

Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially in heterogeneous reactions (solid-liquid), becomes more difficult in large vessels. In the methoxylation step, inefficient mixing could lead to localized high concentrations of sodium methoxide, increasing the risk of side products like the dimethoxy-pyridazine.

Materials Handling: The handling of corrosive reagents like phosphorus oxychloride and flammable solvents requires specialized equipment and stringent safety protocols. The potential off-gassing of HCl during chlorination necessitates the use of scrubbers.

Purification: Chromatography, which is common for purification in the lab, is often not feasible for large-scale industrial production. Crystallization, distillation, and extraction are preferred methods. The choice of crystallization solvent is crucial for obtaining the desired purity and crystal form, which can impact downstream processing.

Process Automation and Control: For consistent production, industrial processes are typically automated. Continuous flow chemistry offers a promising alternative to traditional batch processing, providing better control over reaction parameters, improved safety, and potentially higher throughput, which can be advantageous for scaling up heterocyclic syntheses. acsgcipr.orgrsc.org

The successful industrial synthesis of this compound hinges on a robust process that is not only high-yielding but also safe, environmentally responsible, and economically viable.

Reactivity and Mechanistic Studies of 3 Chloro 5 Methoxypyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comresearchgate.net The reaction proceeds via the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, thereby facilitating the substitution reaction. masterorganicchemistry.com

Investigation of Halogen Displacement by Various Nucleophiles

The chlorine atom in 3-Chloro-5-methoxypyridazine is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. Studies have shown that amines, in particular, can effectively displace the chloro group. For instance, reactions with various amines in the presence of a strong base like n-butyllithium can lead to the formation of the corresponding amino-substituted pyridazines. clockss.org

The nature of the nucleophile plays a significant role in the outcome of these reactions. Both primary and secondary amines have been successfully employed. For example, reactions with n-butylamine and cyclohexylamine (B46788) have been shown to yield the corresponding 3-amino-5-methoxypyridazine derivatives. ntu.edu.sg The reaction conditions, including the choice of solvent and base, are critical for optimizing the yield and selectivity of the substitution.

Influence of the Methoxy (B1213986) Group on SNAr Reactivity

The methoxy group at the 5-position of the pyridazine (B1198779) ring exerts a significant electronic influence on the SNAr reactions. As an electron-donating group, it can modulate the reactivity of the ring towards nucleophilic attack. Its presence can direct the regioselectivity of the substitution, influencing which position on the ring is most susceptible to attack.

In the context of SNAr, the methoxy group's directing effect can be complex. While electron-donating groups generally deactivate the ring towards nucleophilic attack, their positioning relative to the leaving group is crucial. In some cases, the methoxy group has been observed to direct nucleophilic addition to the meta position, a well-established trend in aromatic chemistry. clockss.org This directing effect is a key consideration when planning synthetic routes involving this compound.

Electrophilic Aromatic Substitution Reactions

While pyridazine rings are generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic aromatic substitution (EAS) can still occur under specific conditions. masterorganicchemistry.com The reaction involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.comyoutube.com

Regioselectivity of Electrophilic Attack on the Pyridazine Ring

The regioselectivity of electrophilic attack on the this compound ring is governed by the electronic properties of both the chlorine and methoxy substituents. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, along with the inherent electronics of the pyridazine ring, dictates the position of electrophilic substitution.

Detailed mechanistic studies are required to precisely predict the outcome of EAS reactions on this substrate. The positions ortho and para to the activating methoxy group would typically be favored, while the deactivating effect of the chlorine atom would disfavor substitution at adjacent positions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

The chlorine atom on the pyridazine ring can participate in various palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology allows for the formation of a new carbon-carbon bond at the 3-position of the pyridazine ring.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides a route to 3-alkynyl-5-methoxypyridazines.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This offers an alternative and often more general method for the synthesis of 3-amino-5-methoxypyridazine derivatives compared to traditional SNAr reactions.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution | Amines/Base | 3-Amino-5-methoxypyridazines |

| Suzuki Coupling | Boronic Acid/Pd Catalyst | 3-Aryl-5-methoxypyridazines |

| Sonogashira Coupling | Alkyne/Pd & Cu Catalysts | 3-Alkynyl-5-methoxypyridazines |

| Buchwald-Hartwig Amination | Amine/Pd Catalyst | 3-Amino-5-methoxypyridazines |

Mechanistic Insights into Metal-Catalyzed Transformations

The mechanistic understanding of metal-catalyzed reactions involving pyridazine scaffolds is crucial for the development of novel synthetic methodologies. While direct studies on this compound are limited, broader research on substituted pyridines and diazines provides valuable insights into its potential reactivity. The strongly electron-poor nature of the diazine ring system, where this compound belongs, makes it susceptible to nucleophilic attack. taylorfrancis.com

In the context of metal-catalyzed cross-coupling reactions, the chlorine substituent at the 3-position serves as a reactive handle. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are commonly employed to functionalize chloropyridazines. The mechanism of these transformations generally involves an oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a suitable coupling partner (e.g., a boronic acid, organostannane, or amine) and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substituents on the pyridazine ring. The methoxy group at the 5-position in this compound is an electron-donating group, which can influence the electron density of the ring and the reactivity of the C-Cl bond.

Furthermore, studies on related systems, such as 3,4-pyridynes, have highlighted the importance of substituent effects on reaction outcomes. nih.govnih.govsigmaaldrich.com In these transient intermediates, the presence of substituents can induce a distortion in the aryne bond, thereby controlling the regioselectivity of subsequent nucleophilic additions and cycloadditions. nih.govnih.govsigmaaldrich.com This principle of "aryne distortion" suggests that the methoxy group in a potential pyridyne derived from this compound could play a significant role in directing the regiochemistry of its reactions. nih.gov

Cycloaddition and Ring Transformation Reactions

Cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems. Pyridazine derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or through the formation of pyridazinium ylides. nih.gov For instance, pyridazinium ylides have been shown to undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate to form pyrrolopyridazines. nih.gov These reactions often proceed with high regioselectivity. nih.gov

While specific examples involving this compound are not extensively documented, its structure suggests potential participation in such transformations. The electron-withdrawing nature of the pyridazine ring can be further modulated by the chloro and methoxy substituents, influencing its reactivity in cycloaddition reactions.

Ring transformation reactions of chloro-substituted nitrogen heterocycles are also a known phenomenon. For example, treatment of 4-chloroquinazolines with hydrazine (B178648) has been shown to result in ring transformation to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org Similar reactivity could be envisioned for this compound under specific conditions, potentially leading to the formation of different heterocyclic cores. The reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents was found to result in a methyl group migration, indicating the potential for intramolecular rearrangements within this class of compounds. nih.gov

The following table summarizes cycloaddition reactions of related pyridazine systems:

| Pyridazine Derivative | Reactant | Reaction Type | Product | Ref |

| Pyridazinium ylides | Dimethyl acetylenedicarboxylate | [3+2] Cycloaddition | Pyrrolopyridazines | nih.gov |

| Pyridazinium ylides | Methyl propiolate | [3+2] Cycloaddition | Pyrrolopyridazines | nih.gov |

| Azometine imines | π-deficient alkynyl hetarenes | Cycloaddition | Pyrimido[4,5-c]pyridazine derivatives | nih.gov |

Exploration of Aryne-Forming Conditions and Subsequent Reactivity

The generation of hetarynes, highly reactive intermediates, from halo-substituted heterocycles is a valuable strategy for the synthesis of functionalized derivatives. The formation of a 4,5-didehydropyridazine intermediate has been proposed in the reaction of 3,6-disubstituted 4-halogenopyridazines with potassium amide in liquid ammonia. wur.nl Similarly, this compound could potentially serve as a precursor to a pyridyne intermediate.

The reaction of 5-chloro-3-methoxypyridine with amines in the presence of n-butyllithium has been shown to proceed through an aryne mechanism to produce 5-amino-3-methoxypyridines in good yields. clockss.org This suggests that under strong basic conditions, this compound could undergo dehydrohalogenation to form a transient pyridyne.

The regioselectivity of nucleophilic addition to unsymmetrical pyridynes is a key consideration. The "aryne distortion model" proposes that substituents on the pyridyne ring can induce a geometric distortion, leading to a more electropositive and, therefore, more reactive terminus of the aryne bond. nih.gov This model has been successfully applied to predict the regioselectivity of reactions of 3,4-pyridynes. nih.govnih.govsigmaaldrich.com In the case of a pyridyne derived from this compound, the methoxy group would be expected to influence the regioselectivity of nucleophilic attack.

The table below outlines the conditions and outcomes for aryne formation from a related compound:

| Starting Material | Reagent | Proposed Intermediate | Product | Ref |

| 5-Chloro-3-methoxypyridine | n-BuLi / Amine | 3,4-Dehydropyridine | 5-Amino-3-methoxypyridine | clockss.org |

Applications in Medicinal Chemistry Research

3-Chloro-5-methoxypyridazine as a Privileged Scaffold in Drug Discovery

Derivatization Strategies for Bioactive Compound Libraries

The creation of bioactive compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify potential drug leads. This compound is an attractive starting material for combinatorial chemistry and the generation of such libraries. The reactivity of the chloro group allows for a variety of derivatization strategies, including:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of various functional groups and side chains, leading to a diverse set of derivatives. For instance, reaction with different primary and secondary amines can generate a library of aminopyridazines with varying steric and electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to couple this compound with a vast array of boronic acids, alkenes, and amines, respectively, to generate complex molecular scaffolds.

Modification of the Methoxy (B1213986) Group: While the chloro group is the primary site for derivatization, the methoxy group can also be modified. Demethylation to the corresponding pyridazinone opens up further avenues for derivatization at the oxygen or nitrogen atoms of the pyridazine (B1198779) ring.

These strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the discovery of compounds with desired biological activities.

Synthesis of Novel Pyridazine-Containing Pharmaceuticals

The versatility of this compound as a synthetic intermediate has been demonstrated in the synthesis of various novel pyridazine-containing compounds with therapeutic potential. For example, the core structure of pyridazine is found in compounds developed as corticotropin-releasing factor receptor 1 (CRF1) antagonists, which are being investigated for the treatment of stress-related disorders. While not directly synthesized from this compound, the principles of pyridazine derivatization are central to the development of such molecules. The ability to introduce diverse substituents at the 3- and 5-positions of the pyridazine ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Biological Activity and Pharmacological Potential

Derivatives of this compound have shown a wide range of biological activities, highlighting the pharmacological potential of this chemical scaffold. Research has focused on their utility as inhibitors of specific enzymes and modulators of cellular signaling pathways, particularly in the context of cancer therapy.

Target Identification and Validation Studies

A key area of investigation for derivatives of this compound is in the field of oncology. A recent study focused on the design and synthesis of sulfonamide methoxypyridine derivatives as novel and potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com The synthesized compounds were evaluated for their inhibitory activity against these key enzymes, validating them as potential therapeutic targets for this class of compounds.

Inhibition of Specific Enzymes or Receptors

Building on the target identification studies, research has demonstrated the potent inhibitory activity of methoxypyridine derivatives against PI3Kα and mTOR kinases. One of the synthesized sulfonamide methoxypyridine derivatives, 22c , which features a quinoline (B57606) core, exhibited remarkable potency. mdpi.com

| Compound | Target Enzyme | IC50 (nM) |

| 22c | PI3Kα | 0.22 |

| 22c | mTOR | 23 |

These findings underscore the potential of the methoxypyridazine scaffold as a basis for the development of highly potent dual PI3K/mTOR inhibitors. Such dual inhibition is a promising strategy in cancer therapy as it can help to overcome the feedback activation of the AKT pathway that can occur when only mTOR is inhibited. mdpi.com

Modulation of Cellular Signaling Pathways

The inhibition of PI3K and mTOR by derivatives of methoxypyridine has significant downstream effects on cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central node in cellular signaling, and its inhibition can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death).

In a study of the potent dual inhibitor 22c , it was shown to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis in HCT-116 human colon cancer cells. mdpi.com Furthermore, Western blot analysis confirmed that 22c decreased the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations. mdpi.com This provides clear evidence that these compounds can effectively modulate this critical cancer-related signaling pathway.

The ability of this compound derivatives to potently and selectively inhibit key enzymes in the PI3K/Akt/mTOR pathway highlights their significant potential for the development of novel anticancer therapeutics.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. For pyridazine derivatives, SAR exploration has been a key strategy to optimize potency and selectivity for various biological targets.

Key modifications to the this compound scaffold often involve substitutions at the chlorine and methoxy positions, as well as the addition of various functional groups to other available sites on the pyridazine ring. For instance, replacing the triazolopyridazine head group in certain anti-cryptosporidium compounds with other heteroaryl groups is a strategy aimed at maintaining potency while improving safety profiles, such as reducing affinity for the hERG channel. nih.gov

In the development of antimycobacterial agents based on an imidazo[1,2-b]pyridazine (B131497) scaffold, SAR analysis has shown that specific substitutions are preferred for activity. For example, a phenyl group at the C2 position, a methoxy group at C3, and a benzyl-heteroatom moiety at C6 were associated with high activity against Mycobacterium tuberculosis. flinders.edu.au This highlights the importance of the spatial arrangement and electronic nature of substituents on the pyridazine core.

The following table summarizes key SAR findings for pyridazine derivatives from various studies.

| Modification Site | Substituent/Modification | Impact on Biological Activity | Reference |

| Pyridazine Core | Replacement with other heteroaryl groups | Aims to maintain potency while reducing off-target effects like hERG affinity. | nih.gov |

| C2 Position (Imidazo[1,2-b]pyridazine) | Phenyl group | Associated with high antimycobacterial activity. | flinders.edu.au |

| C3 Position (Imidazo[1,2-b]pyridazine) | Methoxy group | Preferred for potent activity against Mycobacterium tuberculosis. | flinders.edu.au |

| C6 Position (Imidazo[1,2-b]pyridazine) | Benzyl-heteroatom moiety | Contributes to high antimycobacterial efficacy. | flinders.edu.au |

These studies underscore that both the core heterocyclic structure and the nature and position of its substituents are critical determinants of the biological activity of pyridazine derivatives.

Investigation into Potential Therapeutic Areas (e.g., neurological, inflammatory disorders)

Derivatives of pyridazine and related heterocyclic structures are being investigated for a wide range of therapeutic applications, including neurological and inflammatory disorders. The pyridazine nucleus is considered a "wonder nucleus" due to the diverse pharmacological activities exhibited by its derivatives. sarpublication.comresearchgate.net

Neurological Disorders: Persistent inflammation is associated with several neurological disorders. nih.gov Pyridazine derivatives have shown potential in this area. For example, certain pyridopyridazine (B8481360) compounds have been explored for their utility in treating neurological conditions by acting as high-affinity ligands for the GABAA receptor benzodiazepine (B76468) binding site. scirp.org Additionally, some derivatives have been investigated as anticonvulsant agents. sarpublication.comimedpub.com The ability of these compounds to cross the blood-brain barrier is a crucial factor in their development for central nervous system disorders.

Inflammatory Disorders: Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a priority. nih.govnih.gov The pyridazinone structure, a close relative of pyridazine, is a promising scaffold for novel anti-inflammatory drugs. nih.gov Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Furthermore, certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov

The table below highlights some of the investigated therapeutic areas for pyridazine derivatives.

| Therapeutic Area | Mechanism/Target | Example Compound Class | Reference |

| Neurological Disorders | GABAA Receptor Ligands | Pyridopyridazines | scirp.org |

| Neurological Disorders | Anticonvulsant Activity | Pyridazinones | sarpublication.comimedpub.com |

| Inflammatory Disorders | COX-2 Inhibition | Pyridazinone derivatives | nih.gov |

| Inflammatory Disorders | Inhibition of IL-6 and TNF-α production | Pyridazinone derivatives | nih.govnih.gov |

The versatility of the pyridazine scaffold allows for the development of compounds with activities relevant to a broad spectrum of diseases, making it a continued focus of medicinal chemistry research.

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

The successful development of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). The molecular structure of this compound derivatives significantly influences these parameters.

Influence of Molecular Structure on Bioavailability and Distribution

The bioavailability of a drug, or the fraction of an administered dose that reaches systemic circulation, is heavily influenced by its physicochemical properties, which are dictated by its molecular structure. For pyridazine derivatives, modifications to the core and its substituents can alter properties like solubility and permeability, thereby affecting oral bioavailability.

For example, a preclinical study of a potent MET kinase inhibitor featuring a dihydropyridazine (B8628806) carboxamide moiety (GNE-A) revealed variable oral bioavailability across different species, ranging from 11.2% in rats to 88.0% in mice. nih.gov This variability underscores the complex interplay between molecular structure and species-specific physiological factors. The volume of distribution for this compound was found to range from 2.1 to 9.0 L/kg, indicating how the molecule distributes into various tissues. nih.gov

The presence of specific functional groups, such as the methoxy group, can enhance a ligand's target binding as well as its physicochemical and pharmacokinetic properties. researchgate.net The introduction of nitrogen atoms into a heterocyclic scaffold, a key feature of the pyridazine ring, can modify electron distribution, which in turn affects properties like solubility and the ability to cross biological barriers. scirp.org

The following table summarizes pharmacokinetic parameters for a representative pyridazine derivative from a preclinical study.

| Compound | Species | Oral Bioavailability (%) | Volume of Distribution (L/kg) | Terminal Half-life (h) |

| GNE-A | Mouse | 88.0 | - | - |

| GNE-A | Rat | 11.2 | 2.1 | 1.67 |

| GNE-A | Dog | 55.8 | - | 16.3 |

| GNE-A | Monkey | 72.4 | - | - |

Data for GNE-A, a dihydropyridazine derivative, from a preclinical study. nih.gov

These data illustrate that even within a class of compounds, pharmacokinetic profiles can vary significantly, necessitating careful structural optimization during drug development.

Metabolic Stability and Biotransformation Pathways

Metabolic stability and the pathways of biotransformation are critical aspects of a drug's pharmacokinetic profile. Metabolism, primarily carried out by enzymes such as cytochrome P450s (CYPs), can lead to the inactivation and elimination of a drug, or in some cases, its conversion to active or reactive metabolites. nih.govmdpi.com

The biotransformation of pyridazine compounds can involve oxidative processes. Studies on pyridazine and 3-methylpyridazine (B156695) have shown that they undergo a high degree of oxidative metabolism, resulting in various hydroxylated products. nih.gov For chloropyridine derivatives, a common metabolic pathway involves the displacement of the chlorine atom with glutathione (B108866), a reaction that can be catalyzed by glutathione S-transferase (GST). researchgate.net The rate of this reaction is influenced by the electronic properties of other substituents on the ring. researchgate.net

Understanding these metabolic pathways is crucial for designing derivatives with improved stability. For example, identifying metabolically labile sites on a molecule allows medicinal chemists to make structural modifications to block or slow down metabolism, thereby improving the drug's half-life and duration of action.

Common biotransformation reactions for pyridazine and chloropyridine derivatives include:

Oxidative Metabolism: Introduction of hydroxyl groups onto the pyridazine ring. nih.gov

Conjugation: Displacement of the chlorine atom by glutathione. researchgate.net

These metabolic processes are key considerations in the design of this compound derivatives to ensure they possess favorable pharmacokinetic properties for therapeutic use.

Advanced Computational and In Silico Modeling for Drug Design

Computational methods, often referred to as in silico techniques, are integral to modern drug discovery and development. imedpub.com These approaches, including molecular docking and dynamics simulations, allow researchers to predict how a molecule will interact with its biological target, thereby guiding the design of more potent and selective drug candidates.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. wjarr.commdpi.com For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against a specific target, helping to prioritize which molecules to synthesize and test in the lab. wjarr.com

For example, in the development of novel pyridazinone derivatives as anticonvulsant agents, molecular docking was used to screen compounds for their potential to potentiate GABA-mediated chlorine channel opening. imedpub.com Similarly, docking studies have been employed to investigate the binding of chloropyridazine hybrids to the PARP-1 receptor in the context of anticancer drug design. nih.gov These studies can reveal important structural insights; for instance, research on SARS-CoV Mpro inhibitors showed that a 3-chloropyridine (B48278) moiety tends to bind within the S1 specificity pocket of the enzyme. nih.gov

The table below provides examples of how molecular docking has been applied in the study of pyridazine and related derivatives.

| Compound Class | Biological Target | Purpose of Docking Study | PDB ID of Target | Reference |

| Pyridazinone derivatives | GABA-A Receptor | Screen for anticonvulsant activity | 2Q1Q | imedpub.com |

| Chloropyridazine hybrids | PARP-1 | Investigate anticancer potential | 6NTU | nih.gov |

| Dihydropyridazin-3(2H)-one derivatives | Fungal/Bacterial Proteins | Screen for antimicrobial activity | 5TZ1, 1JXA | wjarr.com |

| 3-Chloropyridine derivatives | SARS-CoV Mpro | Identify binding mode for antiviral design | - | nih.gov |

Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the predicted binding mode and provide a more comprehensive understanding of the molecular interactions. nanobioletters.com Together, these in silico tools are powerful for rational drug design, reducing the time and cost associated with the discovery of new therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives in Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of medicinal chemistry, QSAR studies are instrumental in understanding how the physicochemical properties of molecules, such as their electronic, hydrophobic, and steric characteristics, influence their therapeutic effects. This understanding allows for the rational design of new, more potent drug candidates. While specific, in-depth QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to understand how modifications to this scaffold could impact its biological activity.

A hypothetical QSAR study on a series of compounds derived from this compound would involve synthesizing a library of analogs with varied substituents at different positions on the pyridazine ring. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a variety of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources required for drug discovery.

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)

In this equation, IC50 represents the half-maximal inhibitory concentration, a measure of the compound's potency. logP is a descriptor for hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital energy) relates to the molecule's ability to accept electrons, and MR (Molar Refractivity) is a measure of its steric bulk. The coefficients (β) determined from the statistical analysis would indicate the relative importance of each property in determining the biological activity.

A positive coefficient for logP would suggest that increasing the hydrophobicity of the molecule enhances its activity, while a negative coefficient for MR might indicate that bulky substituents are detrimental. Such insights are invaluable for guiding the next round of chemical synthesis in a drug discovery project.

The table below illustrates a hypothetical dataset for a QSAR study on a series of this compound analogs, where different substituents (R) are introduced onto the pyridazine core.

| Compound | R Group | log(1/IC50) | logP | LUMO (eV) | MR (cm³/mol) |

| 1 | -H | 4.5 | 1.2 | -0.8 | 35.4 |

| 2 | -CH3 | 4.8 | 1.7 | -0.9 | 40.0 |

| 3 | -F | 4.6 | 1.3 | -1.1 | 35.2 |

| 4 | -Cl | 5.1 | 1.9 | -1.2 | 40.3 |

| 5 | -Br | 5.3 | 2.2 | -1.3 | 43.2 |

| 6 | -OCH3 | 4.9 | 1.4 | -0.7 | 41.1 |

| 7 | -CN | 5.5 | 0.8 | -1.5 | 38.6 |

| 8 | -NO2 | 5.7 | 0.9 | -1.8 | 40.1 |

Based on this hypothetical data, a QSAR analysis might reveal that electron-withdrawing groups (as indicated by lower LUMO energies) and increased hydrophobicity (higher logP values) are beneficial for the biological activity of this series of compounds. This information would guide medicinal chemists to synthesize new analogs with substituents that have these desired properties.

Applications in Agrochemical Research

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of agrochemicals. These studies involve systematically modifying a lead compound's structure to determine how changes affect its biological activity. For pyridazine-based agrochemicals, SAR studies have provided insights into the features required for potent activity. researchgate.net

However, in the absence of specific agrochemical derivatives synthesized directly from 3-Chloro-5-methoxypyridazine in the reviewed literature, no targeted SAR studies for this specific line of compounds can be detailed. General SAR studies on other pyridazine (B1198779) series have shown that the type and position of substituents on the ring are critical for biological function. nih.gov

Environmental Impact and Degradation Studies of Agrochemical Derivatives

Understanding the environmental fate of agrochemicals is crucial for ensuring agricultural sustainability and environmental safety. This includes studying their persistence in soil and water and their degradation pathways. iaea.org

Currently, there is a lack of specific studies focusing on the environmental impact or biodegradation of agrochemical derivatives synthesized from this compound. Research has been conducted on the environmental presence and degradation of other pyridazine-containing molecules, such as the veterinary drug sulfamethoxypyridazine, but these findings are not directly transferable. researchgate.net The degradation of any potential agrochemical derived from this compound would depend heavily on its final, complete structure and the environmental conditions.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 5 Methoxypyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Chloro-5-methoxypyridazine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

In a study of the related compound, 3-chloro-6-methoxypyridazine (B157567), ¹H and ¹³C NMR analyses were performed, and the resulting isotropic chemical shifts showed good agreement with theoretical calculations, validating the experimental observations. nih.gov For 3-chloro-2-methoxyanisole, another related molecule, the ¹H NMR spectrum provided key data on proton chemical shifts and their integrations. chemicalbook.com These studies highlight the power of NMR in confirming the structural integrity of such pyridazine (B1198779) derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridazine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Integration |

| 3-chloro-2-methoxyanisole | ¹H | 3.86 | s | 3H |

| ¹H | 6.91 | t | 1H | |

| ¹H | 7.05 | dd | 1H | |

| ¹H | 7.15 | dd | 1H | |

| 3-chloro-6-methoxypyridazine | ¹H | 4.12 | s | 3H |

| ¹H | 7.15 | d | 1H | |

| ¹H | 7.68 | d | 1H | |

| ¹³C | 54.8 | q | - | |

| ¹³C | 118.9 | d | - | |

| ¹³C | 129.7 | d | - | |

| ¹³C | 150.2 | s | - | |

| ¹³C | 160.4 | s | - |

Note: Data for 3-chloro-6-methoxypyridazine is based on a combination of experimental and theoretical values. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'dd' denotes doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the molecular mass of the compound. For halogenated compounds like this compound, the presence of a characteristic M+2 peak, due to the chlorine-37 isotope, is a key diagnostic feature. miamioh.edu

The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. savemyexams.com Common fragmentation pathways for chloro- and bromo-compounds include the loss of the halogen atom or a hydrohalic acid (HX). miamioh.edu For ether-containing compounds, cleavage of the C-O bond is a typical fragmentation route. miamioh.edu Analysis of these fragments helps to piece together the original molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.01631 | 122.3 |

| [M+Na]⁺ | 166.99825 | 133.1 |

| [M-H]⁻ | 143.00175 | 123.6 |

| [M+NH₄]⁺ | 162.04285 | 142.2 |

| [M+K]⁺ | 182.97219 | 130.7 |

m/z: mass-to-charge ratio. CCS values are predicted.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. researchgate.net This technique has been instrumental in understanding the structures of various complex organic and organometallic compounds. jhu.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. copbela.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key absorptions would be expected for the C-Cl, C-O, C=N, and aromatic C-H bonds.

A study on 3-chloro-6-methoxypyridazine utilized FT-IR spectroscopy to measure its vibrational frequencies. nih.gov The recorded spectrum was then compared with theoretical calculations, showing good agreement and confirming the presence of the expected functional groups. nih.gov The analysis of various compounds by FT-IR has shown the presence of functional groups like alcohols, amides, and alkyl halides based on their characteristic peaks. nih.gov

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 lumenlearning.comlibretexts.org |

| C-H (in-ring) | Stretch | 1600-1400 lumenlearning.comlibretexts.org |

| C=N (in ring) | Stretch | ~1600-1500 |

| C-O (methoxy) | Stretch | 1320-1210 lumenlearning.com |

| C-Cl | Stretch | 850-550 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For pyridazine derivatives, the UV-Vis spectrum is influenced by the nature and position of substituents on the ring. A study on 3-chloro-6-methoxypyridazine recorded its UV-Visible absorption spectrum in methanol (B129727) in the range of 200-800 nm. nih.gov In another example, the UV-Vis spectra of related compounds with different substituents showed absorption maxima around 366 nm. researchgate.net These absorptions are typically due to π → π* and n → π* transitions within the aromatic system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-31G(d) and 6-311G(d,p) levels were used to calculate the molecular geometry and vibrational frequencies, which showed good agreement with experimental data. nih.gov The calculations also provided insights into the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

While specific MD simulation data for this compound is not available in the search results, the application of this technique to other complex molecules demonstrates its potential. MD simulations have been used to investigate the conformational landscape of large proteins and to understand the activation mechanisms of receptors by ligands. nih.govmssm.edu For a molecule like this compound, MD simulations could be used to explore its different possible conformations and to study its interactions with solvents or biological macromolecules. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and electrostatic interactions, that govern the molecule's behavior in different environments. nih.gov

Future Research Directions and Emerging Applications

Exploration of 3-Chloro-5-methoxypyridazine in Materials Science

The inherent electronic properties of the pyridazine (B1198779) core, particularly its electron-accepting nature, make it an attractive component for the design of advanced functional materials. Future research is anticipated to focus on harnessing these properties to create novel materials with tailored optical and electronic characteristics.

The incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to the development of specialized polymers and coatings. Research into donor-acceptor systems based on pyridazine has shown potential for creating stimuli-responsive materials. elsevierpure.com For instance, pyridazine-carbazole "push-pull" type molecules have been designed that exhibit aggregation-enhanced emission (AEE) and sensitivity to external analytes like volatile acids. elsevierpure.com This phenomenon could be exploited in smart coatings that respond to environmental changes, such as pH or the presence of specific chemicals, by altering their fluorescence. elsevierpure.com Furthermore, drawing parallels from pyridine-based systems, which are used in small-molecule semiconductors and dye-sensitized solar cells, derivatives of this compound could be investigated for their potential in organic electronics. mdpi.com

Integration into Supramolecular Chemistry and Self-Assembly

The non-covalent interactions dictated by the pyridazine ring are a burgeoning area of interest. The ability of pyridazine derivatives to self-assemble into ordered structures opens up possibilities in crystal engineering and the development of "smart" materials. The phenomenon of aggregation-enhanced emission (AEE) observed in some pyridazine-based fluorescent probes is a direct result of specific intermolecular interactions in the aggregated or solid state. elsevierpure.com By modifying the substituents on the this compound core, it may be possible to control the self-assembly process, leading to the formation of nano- and micro-structures with unique photophysical properties. These self-assembled systems could find applications in sensing, information encryption, and the fabrication of organic nanomaterials. elsevierpure.com

Development of Novel Synthetic Methodologies

While established methods for pyridazine synthesis exist, the development of more efficient, regioselective, and versatile synthetic routes remains a key research objective. nih.govuni-muenchen.dersc.org Innovations in synthetic chemistry are crucial for creating a diverse library of this compound derivatives for screening and application development.

Future efforts are likely to focus on:

Inverse-Electron-Demand Diels-Alder Reactions: This method, involving the reaction of electron-poor tetrazines with alkynes or alkenes, is a powerful tool for constructing the pyridazine ring and allows for the introduction of a wide range of substituents. uni-muenchen.dersc.org

Novel Building Blocks: The use of highly functionalized starting materials, such as 4-chloro-1,2-diaza-1,3-butadienes, offers a flexible strategy for synthesizing diversely substituted pyridazines. nih.gov

Advanced Functionalization: Techniques like the nucleophilic substitution of hydrogen (SNH) are emerging as methods to directly introduce substituents onto the pyridazine ring, bypassing more complex multi-step syntheses. acs.org

| Synthetic Methodology | Description | Potential Advantage | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Reaction between 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne dienophile, followed by dinitrogen elimination. | Provides a broad range of substituted pyridazines with high regioselectivity. | uni-muenchen.dersc.org |

| Functionalization via Thio-substituted Pyridazines | Utilizes thio-substituted pyridazine building blocks for selective and stepwise functionalization. | Allows for controlled and versatile synthesis of complex pyridazine structures. | uni-muenchen.de |

| Synthesis from 4-chloro-1,2-diaza-1,3-butadienes | A flexible strategy using active methylene (B1212753) compounds to create diversely functionalized pyridazines. | High chemoselectivity, providing access to precursors for biologically active analogues. | nih.gov |

| Nucleophilic Substitution of Hydrogen (SNH) | Direct substitution of hydrogen on the pyridazine ring using reagents like Grignard reagents followed by quenching with electrophiles. | A direct and efficient method for functionalizing the pyridazine core. | acs.org |

Broadening the Scope of Biological and Agrochemical Targets

The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry. oup.comagropages.com Future research will undoubtedly focus on synthesizing and screening new derivatives of this compound against a wider array of biological and agricultural targets. The fourth generation of pesticides, known for high efficiency and low toxicity, prominently features pyridine-based compounds, suggesting a similar potential for pyridazine analogues. agropages.com

Potential areas for exploration include:

Herbicides: Pyridazine derivatives have been investigated for their herbicidal properties, and new analogues could be developed as novel synthetic auxin herbicides. oup.commdpi.com

Insecticides: The pyridine (B92270) and pyridazine cores are present in numerous insecticides. researchgate.netnih.govnih.gov New derivatives could be screened for activity against various insect pests, including aphids. researchgate.netnih.gov

Fungicides: The development of pyridine-based fungicides like fluazinam (B131798) highlights the potential for nitrogen-containing heterocycles in this area. agropages.com

Pharmaceuticals: The discovery of a pyrido[2,3-d]pyridazine-2,8-dione derivative with dual COX-1/COX-2 inhibitory activity suggests that the pyridazine scaffold is a promising starting point for developing new anti-inflammatory agents. rsc.org

| Target Area | Example of Related Activity | Potential Application | Reference |

|---|---|---|---|

| Agrochemicals | Pyridazine derivatives prepared as potential herbicides. | Development of new, selective herbicides. | oup.com |

| Agrochemicals | Pyridine and thieno[2,3-b]pyridine (B153569) derivatives showing insecticidal activity against Aphis gossypii. | Discovery of novel insecticides to manage crop pests. | researchgate.netnih.gov |

| Pharmaceuticals | A pyrido[2,3-d]pyridazine-2,8-dione derivative showed dual COX-1/COX-2 inhibition. | Design of new anti-inflammatory drugs. | rsc.org |

| Pharmaceuticals | Pyridazine derivatives synthesized for evaluation as anti-HAV and anti-HIV-1 agents. | Exploration of antiviral properties. | nih.gov |

Application in Chemical Biology as Probes and Tools

One of the most exciting emerging applications for pyridazine derivatives is in the field of chemical biology, specifically as fluorescent probes for imaging and sensing. elsevierpure.com The electron-deficient nature of the pyridazine ring makes it an excellent acceptor in donor-acceptor fluorophores, enabling the design of probes that are sensitive to their local environment. elsevierpure.com

Recent research has demonstrated the utility of pyridazine-based probes for:

Detecting Analytes: Probes have been developed for the detection of volatile acids through changes in their absorption and emission properties upon protonation of the pyridazine unit. elsevierpure.com

Imaging Biological Structures: A pyridazine-based dye was synthesized to detect and image Aβ plaques, which are associated with Alzheimer's disease, showing a significant increase in fluorescence upon binding. nih.gov

Monitoring Cellular Environments: Polarity-sensitive fluorescent probes based on an imidazopyridazine structure have been used to image lung cancer tissues. rsc.orgnih.gov These probes can target specific organelles like mitochondria and lipid droplets, reporting on the local polarity, which can differ in cancer cells. rsc.orgnih.gov

Future work will likely involve creating derivatives of this compound to develop new probes with enhanced brightness, photostability, and specificity for a wider range of biological targets and processes.

| Probe Type | Target/Application | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Pyridazine–carbazole "push-pull" molecules | Volatile acid detection, security ink | Protonation of the pyridazine leads to intramolecular charge transfer (ICT) and changes in absorption/emission. Exhibits aggregation-enhanced emission (AEE). | elsevierpure.com |

| Pyridazine-based fluorescent dye | Aβ plaques in Alzheimer's Disease | Probe exhibits a 34-fold increase in emission intensity upon binding to Aβ aggregates. | nih.gov |

| Imidazopyridazine-based probes | Imaging polarity changes in lung cancer tissues | Probes target mitochondria and lipid droplets, showing significantly higher fluorescence in poorly differentiated cancer tissues due to polarity differences. | rsc.orgnih.gov |

Artificial Intelligence and Machine Learning in Predicting Reactivity and Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net These computational tools can analyze vast datasets to predict the properties and behavior of molecules, thereby accelerating the design and discovery cycle. researchgate.net For a scaffold like this compound, AI/ML can be applied to:

Predict Reactivity and Yields: Machine learning models can be trained to predict reaction outcomes and barriers, helping chemists to identify the most efficient synthetic routes for novel derivatives. researchgate.net

Forecast Bioactivity: By learning from the structures and known activities of existing compounds, ML algorithms can predict the potential biological or agrochemical activity of new this compound derivatives. youtube.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.netyoutube.com

Optimize Properties: AI platforms can guide the optimization of molecular properties by identifying structural modifications that are most likely to improve efficacy and reduce toxicity. youtube.com

As more data on pyridazine chemistry and biology becomes available, the predictive power of these models will increase, making in silico screening an indispensable tool for exploring the full potential of the this compound scaffold.

Q & A

What are the established synthetic routes for 3-chloro-5-methoxypyridazine, and how do reaction conditions influence product purity?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of 5-methoxypyridazine derivatives using POCl₃ or PCl₃ under reflux conditions (60–100°C) is a common approach . Key factors affecting purity include:

- Temperature control : Higher temperatures may lead to over-chlorination or decomposition byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis .

- Workup procedures : Neutralization with ice-cold NaHCO₃ minimizes acid-mediated degradation .

Validation via HPLC (≥95% purity) and elemental analysis is critical to confirm product integrity .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound derivatives?

Advanced Research Question

Discrepancies between NMR and X-ray data often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. For example:

- Tautomeric equilibria : Pyridazine derivatives may exhibit keto-enol tautomerism, altering NMR chemical shifts. Variable-temperature NMR can identify such equilibria .

- X-ray vs. solution state : X-ray crystallography provides static solid-state structures, whereas NMR reflects dynamic solution behavior. Use DFT calculations (e.g., B3LYP/6-31G*) to model both states and reconcile differences .

- Halogen effects : The chloro substituent’s electron-withdrawing nature can distort bond lengths in X-ray structures, requiring careful comparison with computational models .

What strategies optimize regioselectivity in functionalizing this compound for medicinal chemistry applications?

Advanced Research Question

Regioselective modification at the C-6 position (opposite the methoxy group) is favored due to steric and electronic effects:

- Electrophilic substitution : Use directing groups (e.g., NH₂) to enhance reactivity at C-6. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids yields biaryl derivatives .

- Nucleophilic displacement : Replace the chloro group with amines or alkoxides under controlled pH (pH 7–9) to avoid demethylation of the methoxy group .

- Computational guidance : Frontier molecular orbital (FMO) analysis predicts reactive sites. HOMO localization at C-6 supports electrophilic attack .

How does this compound compare to its analogs (e.g., 3-chloro-5-hydroxypyridazine) in biological activity?

Basic Research Question

The methoxy group enhances metabolic stability compared to hydroxyl analogs, making it preferable for drug discovery:

- Lipophilicity : LogP values for this compound (~1.8) are higher than hydroxyl analogs (~0.5), improving membrane permeability .

- Enzyme inhibition : Methoxy derivatives show stronger binding to kinases (e.g., CDK2) due to hydrophobic interactions, as evidenced by docking studies .

- Antibacterial activity : Methoxy-substituted pyridazines exhibit lower MIC values (e.g., 8 μg/mL vs. 32 μg/mL for hydroxyl analogs) against S. aureus .

What analytical methods are most reliable for quantifying trace impurities in this compound batches?

Basic Research Question

Impurity profiling requires orthogonal techniques:

- HPLC-MS : Detects chlorinated byproducts (e.g., dichloropyridazines) at ppm levels using C18 columns and acetonitrile/water gradients .

- GC-FID : Quantifies residual solvents (e.g., DMF, POCl₃) with detection limits of 0.1% .

- 1H-NMR with suppression : Identifies hydrolyzed products (e.g., 5-methoxypyridazin-3-ol) via water suppression techniques .